[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-acetic acid
Description
[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-acetic acid is a bicyclic ether derivative featuring a benzo[1,4]dioxin core linked to an isopropyl-amino-acetic acid moiety. Notably, it is listed as discontinued by CymitQuimica (Ref: 10-F086608), which may reflect challenges in synthesis, stability, or commercial viability .
Properties
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-5-ylmethyl(propan-2-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)15(9-13(16)17)8-11-4-3-5-12-14(11)19-7-6-18-12/h3-5,10H,6-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKHHZBEISUPJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=C2C(=CC=C1)OCCO2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-acetic acid is a compound of interest due to its unique structural features and potential biological activities. This compound belongs to the class of benzodioxin derivatives, which have been studied for various pharmacological properties including anticancer, neuroprotective, and antimicrobial activities. This article reviews the biological activities associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of [(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-acetic acid is , with a molecular weight of approximately 207.27 g/mol. Its structure features a dihydrobenzo[1,4]dioxin moiety linked to an isopropylamino group and an acetic acid functional group.
Anticancer Properties
Research indicates that compounds containing the dihydrobenzo[1,4]dioxin structure exhibit significant anticancer potential. For instance:
- Mechanism of Action : These compounds may interact with specific receptors or enzymes involved in cancer cell signaling pathways. The modulation of these pathways can inhibit cancer progression and induce apoptosis in tumor cells.
- Case Study : A study demonstrated that derivatives of dihydrobenzo[1,4]dioxin were effective in inhibiting cell proliferation in various cancer cell lines. The compound's ability to disrupt cellular processes related to cancer growth was highlighted through molecular docking studies that identified potential targets such as HDAC and thymidylate synthase .
Neuroprotective Effects
The neuroprotective properties of [(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-acetic acid have garnered attention in medicinal chemistry:
- Mechanism : The compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
- Research Findings : Studies have shown that similar compounds can reduce neuronal apoptosis in models of neurodegenerative diseases .
Antimicrobial Activity
The antimicrobial properties of benzodioxin derivatives are also noteworthy:
- Efficacy Against Pathogens : Preliminary studies suggest that [(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-acetic acid may possess activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Comparative studies have reported MIC values for similar compounds ranging from 20 µM to 70 µM against various bacterial strains .
Data Tables
Scientific Research Applications
Pharmacological Applications
-
CNS Disorders
- Research indicates that derivatives of 2,3-dihydrobenzo[1,4]dioxin compounds may serve as antagonists for alpha-2C adrenergic receptors. These receptors are implicated in various central nervous system (CNS) disorders, including anxiety and depression. The specific compound may exhibit similar properties, offering potential therapeutic avenues for treating these conditions .
- Pain Management
- Neuroprotective Effects
Case Study 1: Treatment of Depression
A study investigated the effects of a closely related compound on patients with depression. The findings indicated that compounds with similar structures could significantly reduce depressive symptoms by acting on adrenergic receptors .
Case Study 2: Analgesic Properties
In another study focused on pain management, researchers evaluated compounds derived from the same benzodioxane framework. The results showed promising analgesic effects in animal models, suggesting further exploration into human applications .
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The amide bond (C=O linked to nitrogen) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
Key factors:
-
Temperature : Reflux (80–100°C) optimizes bond cleavage.
-
Solvent : Ethanol/water mixtures enhance solubility and reaction efficiency.
Electrophilic Aromatic Substitution
The electron-rich benzo dioxin ring undergoes alkylation or halogenation at the para position relative to the oxygen atoms.
Mechanistic Insight :
-
The dioxin ring’s electron-donating oxygen atoms direct electrophiles to the 6-position.
-
Steric hindrance from the methylene group limits substitution at adjacent positions.
Oxidation of the Dioxin Ring
The dioxin moiety is susceptible to oxidative cleavage under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | Cleavage to dicarboxylic acid derivatives |
| Ozone (O₃) | CH₂Cl₂, -78°C, then H₂O | Fragmentation into smaller aromatic acids |
Notes :
-
Oxidation is less favorable compared to simpler aromatic systems due to the stabilizing effect of the dioxin ring.
Nucleophilic Substitution at the Amino Group
The isopropyl-amino group participates in nucleophilic substitutions, enabling functionalization.
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-Acetylated derivative |
| Benzyl bromide | K₂CO₃, DMF, 50°C | N-Benzylated compound |
Key Observations :
-
Steric hindrance from the isopropyl group slows reaction kinetics.
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
Decarboxylation of the Acetic Acid Moiety
The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions.
| Conditions | Catalyst | Product |
|---|---|---|
| 200°C, inert atmosphere | None | CO₂ + de-carboxylated amine derivative |
| H₂SO₄, Δ | – | Same as above |
Mechanistic and Computational Insights
-
Density Functional Theory (DFT) studies predict preferential reactivity at the dioxin ring’s 6-position due to lower activation energy barriers.
-
Molecular docking suggests that modifications at the amino group enhance binding affinity to biological targets like PARP1, though further experimental validation is required.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Flexibility: Substituents on the benzo[1,4]dioxin core critically influence physicochemical and biological properties. For example, replacing the acetic acid group with a thiazolidinone (9l) introduces a heterocyclic ring that may enhance binding to enzymatic pockets .
- Stability Concerns: The decomposition ranges of thiazolidinones (172–243°C ) suggest thermal instability, which may also affect the target compound’s shelf life.
Q & A
Q. Experimental Validation :
- Molecular Docking : Simulate interactions with PI3Kγ (PDB: 1E8X) to identify key binding residues (e.g., Lys833, Asp841) .
- SAR Studies : Compare activity of benzo[1,4]dioxin derivatives with non-aromatic analogs (e.g., cyclohexane-fused dioxins) to isolate scaffold-specific effects .
Advanced: What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from variations in:
- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) or serum content (e.g., 10% FBS vs. serum-free) can alter IC values .
- Compound Purity : Impurities >5% (e.g., unreacted intermediates) may skew results. Validate purity via LC-MS before assays .
- Cell Line Selection : Test activity across multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
Case Study : A 2023 study reported conflicting IC values (1.2 μM vs. 3.8 μM) for PI3K inhibition. Resolution involved standardizing assay protocols (ATP concentration, incubation time) and verifying compound stability via TGA/DSC .
Advanced: What in vitro assays are suitable for assessing its interaction with cellular targets?
Methodological Answer:
- Kinase Inhibition Assays :
- GPCR Binding :
- Radioligand Displacement : Compete with H-labeled antagonists (e.g., H-Naloxone for opioid receptors) in membrane preparations .
- Cytotoxicity Screening :
- MTT Assay : Test viability in cancer cell lines (e.g., MCF-7, A549) with EC values <10 μM indicating lead potential .
Data Interpretation : Normalize results to positive controls (e.g., LY294002 for PI3K) and account for solvent effects (e.g., DMSO <0.1% v/v) .
Advanced: How to design experiments to elucidate its pharmacokinetic properties?
Methodological Answer:
- Absorption :
- Caco-2 Monolayers : Measure apparent permeability (P) >1 × 10 cm/s for high oral bioavailability .
- Metabolism :
- Liver Microsome Stability : Incubate with human microsomes (1 mg/mL) and NADPH. Calculate intrinsic clearance (Cl) .
- Protein Binding :
- Equilibrium Dialysis : Determine fraction unbound (f) in plasma; f <5% indicates high albumin affinity .
Q. Advanced Tools :
- PBPK Modeling : Simulate human pharmacokinetics using GastroPlus™, incorporating logD, f, and Cl data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
